

An In-depth Technical Guide to the Physicochemical Properties of Leucylarginylproline

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Compound of Interest

Compound Name: *Leucylarginylproline*

Cat. No.: *B10799703*

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Abstract

Leucylarginylproline (Leu-Arg-Pro) is a tripeptide composed of the amino acids Leucine, Arginine, and Proline. This technical guide provides a comprehensive overview of its physicochemical properties, methodologies for its synthesis and characterization, and a predictive exploration of its potential biological significance. Due to the limited availability of direct experimental data for this specific tripeptide, this guide combines calculated values, established experimental protocols for similar short peptides, and bioinformatic predictions to serve as a foundational resource for researchers.

Physicochemical Properties

The fundamental physicochemical properties of **Leucylarginylproline** are summarized below. These values are critical for understanding its behavior in biological systems and for the development of analytical methods.

Property	Value	Method
Molecular Formula	C ₁₇ H ₃₂ N ₆ O ₄	Calculated
Molecular Weight	396.48 g/mol	Calculated
Canonical SMILES	<chem>CC(C)C--INVALID-LINK--N)C(=O)N1CCC[C@H]1C(=O)O">C@HN</chem>	Predicted
Predicted Solubility	High	Predictive Model
Predicted pKa	Acidic pKa: ~3.5 (C-terminus), Basic pKa: ~8.5 (N-terminus), ~12.5 (Arginine side chain)	Predictive Model
Predicted LogP	-3.5 to -4.5	Predictive Model

Note: Predicted values are derived from computational models and should be confirmed experimentally.

Experimental Protocols

The following sections detail standardized protocols for the synthesis, purification, and characterization of **Leucylarginylproline**. These methods are widely applicable to short peptides.

Synthesis: Solid-Phase Peptide Synthesis (SPPS)

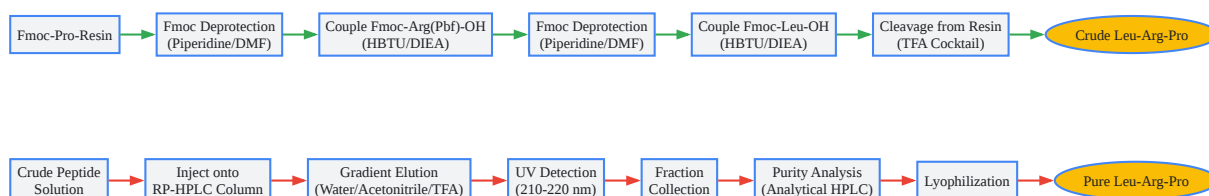
Solid-phase peptide synthesis is the standard method for the chemical synthesis of peptides. The Fmoc/tBu strategy is commonly employed.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

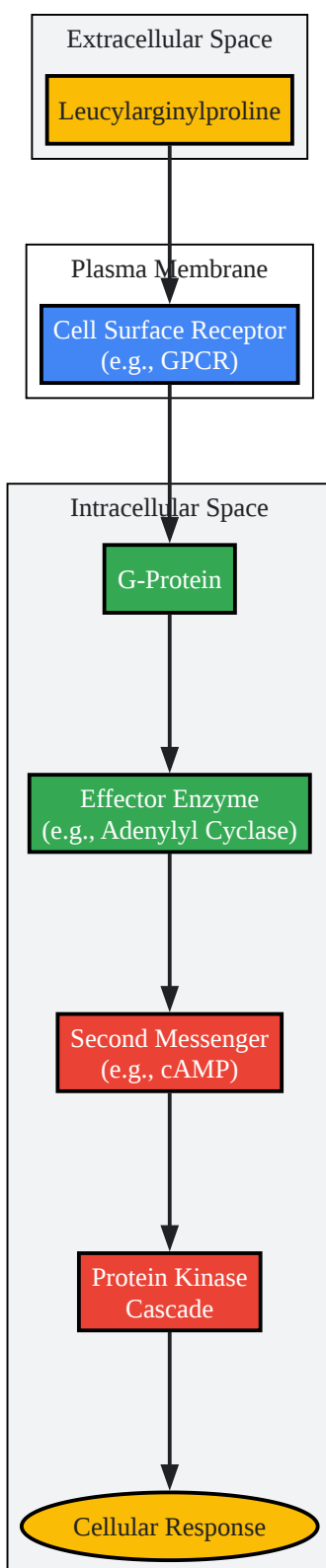
Principle: The peptide is assembled step-by-step while one end is attached to a solid support (resin). This allows for the easy removal of excess reagents and byproducts by simple filtration and washing.

Detailed Methodology:

- **Resin Preparation:** Start with a pre-loaded Fmoc-Proline resin. Swell the resin in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).

- **Fmoc Deprotection:** Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the Proline residue using a solution of 20% piperidine in DMF. This exposes the free amine for the next coupling step.
- **Amino Acid Coupling:** Activate the carboxyl group of the next amino acid (Fmoc-Arginine) using a coupling reagent such as HBTU/HOBt in the presence of a base like diisopropylethylamine (DIEA). Add the activated amino acid to the resin to form the peptide bond.
- **Washing:** Wash the resin extensively with DMF and DCM to remove unreacted reagents and byproducts.
- **Repeat Cycle:** Repeat the deprotection and coupling steps for the final amino acid (Fmoc-Leucine).
- **Cleavage and Deprotection:** Once the peptide chain is fully assembled, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
- **Precipitation and Isolation:** Precipitate the crude peptide from the cleavage mixture using cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.





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